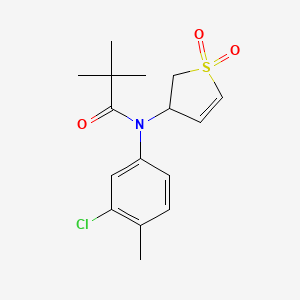

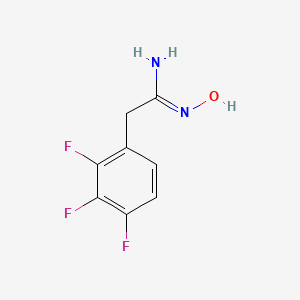

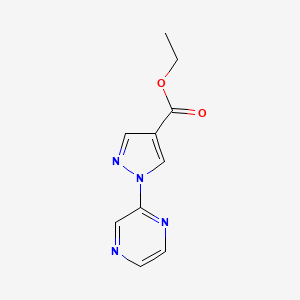

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide, also known as CEP-26401, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by a team of researchers at Cephalon, Inc. in the early 2000s and has since been the subject of numerous scientific studies.

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activities

Research on compounds with cyclopropane and imidazole functionalities, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, has shown notable antimicrobial and antioxidant activities. These compounds have demonstrated excellent antibacterial and antifungal properties, alongside profound antioxidant potential (K. Raghavendra et al., 2016). This suggests that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide could potentially be explored for its antimicrobial and antioxidant capabilities.

Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a similar structural motif with the compound , have been synthesized and tested for their antioxidant and anticancer activities. Some derivatives were found to be significantly more potent than ascorbic acid in antioxidant activity and exhibited notable cytotoxicity against cancer cell lines, including glioblastoma U-87 (I. Tumosienė et al., 2020). This opens up avenues for investigating N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide as a potential anticancer agent.

Anti-inflammatory Agents

Compounds with aminothiazole, thiazolylacetonitrile, and similar structures have been synthesized and evaluated for their anti-inflammatory properties. These studies reveal a potential for such compounds to act as anti-inflammatory agents, providing a foundation for further exploration of our compound of interest in this context (H. Thabet et al., 2011).

Molecular Docking Studies

The synthesis and biological evaluation of various compounds containing imidazole and other heterocyclic rings have been complemented by molecular docking studies. These studies aim to understand the interaction between these compounds and biological targets, suggesting a methodological approach that could be applied to study the interactions of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide with potential biological targets (O. Tsuge et al., 1983).

Applications in Material Science

Imidazolium-based ionic liquid (IL) monomers have been polymerized, creating materials with unique properties such as ionic responsiveness. This research into IL monomers and their applications in material science provides an insight into how the structural elements of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide could be leveraged in the development of new materials (K. Vijayakrishna et al., 2008).

Propriétés

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-23-16-7-2-14(3-8-16)4-9-17(22)19-10-12-21-13-11-20-18(21)15-5-6-15/h2-3,7-8,11,13,15H,4-6,9-10,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOMCWIBQNWJIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN=C2C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2915290.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2915298.png)

![Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2915299.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2915308.png)

![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)